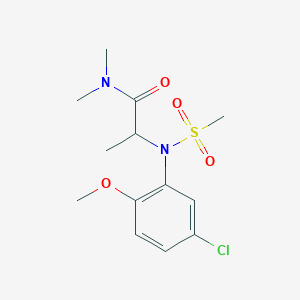![molecular formula C17H15N3O3S B5415122 N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5415122.png)
N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, commonly known as MPOTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPOTA is a pyridazine-based compound that exhibits potent biological activity and has been extensively studied for its potential applications in various scientific research areas.
作用機序
The mechanism of action of MPOTA is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. MPOTA has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MPOTA may have potential applications in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects:
MPOTA has been shown to exhibit potent anti-inflammatory and antioxidant activity. It has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals. MPOTA has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, MPOTA has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of MPOTA is its potent biological activity. It exhibits activity against a range of targets and has potential applications in various scientific research areas. However, one of the limitations of MPOTA is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of MPOTA is not fully understood, which may limit its potential applications.
将来の方向性
There are many potential future directions for the study of MPOTA. One area of research could be the development of more efficient synthesis methods for MPOTA. Another area of research could be the elucidation of the mechanism of action of MPOTA. Additionally, further studies could be conducted to explore the potential applications of MPOTA in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Further studies could also be conducted to explore the potential applications of MPOTA in the treatment of cancer and other diseases.
合成法
The synthesis of MPOTA involves the reaction of 2-chloronicotinic acid with 2-thiophenecarboxaldehyde in the presence of sodium methoxide to form 2-(2-thienyl)pyridine-3-carbaldehyde. The resulting aldehyde is then reacted with 3-methoxyaniline and acetic anhydride to produce N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide. The synthesis of MPOTA is a complex multi-step process that requires expertise in organic chemistry.
科学的研究の応用
MPOTA has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activity. MPOTA has also been studied for its potential use as a neuroprotective agent. It has been shown to protect against oxidative stress-induced neuronal damage and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-24-15/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEUYIZHXBVOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5415041.png)
![3-[(aminocarbonyl)amino]-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5415051.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5415056.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415057.png)
![4-[(6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5415061.png)

![1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine](/img/structure/B5415073.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5415075.png)


![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![2-benzyl-6-[4-(benzyloxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415135.png)